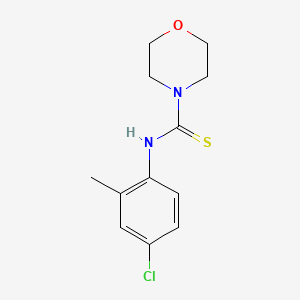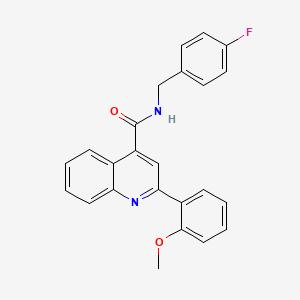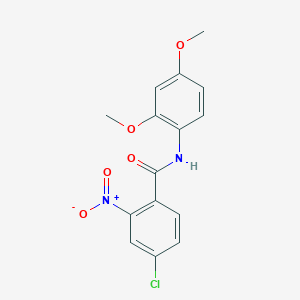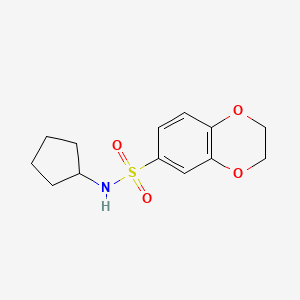
N-(4-chloro-2-methylphenyl)-4-morpholinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-methylphenyl)-4-morpholinecarbothioamide, also known as CMCT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thioamide derivative that is synthesized through a specific method and has been found to have a unique mechanism of action. In
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2-methylphenyl)-4-morpholinecarbothioamide involves the formation of a covalent bond between the thioamide moiety of the compound and the target protein. This covalent bond formation leads to the inhibition of the protein's activity, which can have downstream effects on various cellular processes. The specificity of this compound for certain proteins makes it a valuable tool for studying protein function and identifying potential drug targets.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific protein target and the cellular context in which it is used. In general, this compound has been found to inhibit the activity of various enzymes, including proteases and kinases. This inhibition can lead to changes in cellular signaling pathways and downstream effects on cell proliferation, apoptosis, and differentiation. Additionally, this compound has been found to have anti-inflammatory properties, and it may have potential applications in the treatment of autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-chloro-2-methylphenyl)-4-morpholinecarbothioamide is its specificity for certain protein targets, which allows for the selective inhibition of specific cellular processes. Additionally, this compound is relatively easy to synthesize and can be obtained in high purity. However, there are also limitations to the use of this compound in lab experiments. One limitation is that the covalent bond formation between this compound and the target protein can be irreversible, which may limit its use in certain experimental contexts. Additionally, the potential off-target effects of this compound must be carefully considered, as it may inhibit the activity of unintended proteins.
Direcciones Futuras
There are several future directions for research on N-(4-chloro-2-methylphenyl)-4-morpholinecarbothioamide, including its potential use as a therapeutic agent for various diseases. Additionally, further studies are needed to investigate the specificity of this compound for certain protein targets and to identify potential off-target effects. The development of new synthetic methods for this compound and related compounds may also lead to new applications in scientific research. Finally, the use of this compound in combination with other compounds or therapies may enhance its efficacy and broaden its potential applications.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. The specificity of this compound for certain protein targets and its potential therapeutic applications make it a valuable tool for studying protein function and identifying potential drug targets.
Métodos De Síntesis
The synthesis of N-(4-chloro-2-methylphenyl)-4-morpholinecarbothioamide involves the reaction of 4-chloro-2-methylphenyl isothiocyanate with morpholine in the presence of a base. The reaction takes place in anhydrous dichloromethane, and the product is obtained through filtration and recrystallization. The yield of this compound is typically around 70-80%, and the purity can be confirmed through spectroscopic techniques such as NMR and IR.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-methylphenyl)-4-morpholinecarbothioamide has been found to have various scientific research applications, including its use as a fluorescent probe for the detection of metal ions, as a potential anticancer agent, and as a tool for studying protein-ligand interactions. In the field of biochemistry, this compound has been used to study the binding of proteins to DNA and RNA, as well as to investigate the conformational changes that occur in proteins upon ligand binding.
Propiedades
IUPAC Name |
N-(4-chloro-2-methylphenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2OS/c1-9-8-10(13)2-3-11(9)14-12(17)15-4-6-16-7-5-15/h2-3,8H,4-7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRRUGXUSKRAHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3-bromo-4-chlorophenyl)-2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B5863549.png)
![2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5863550.png)
![2-(2,4-dichlorophenyl)-N'-[(3,4-dimethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5863559.png)
![3-(4-chlorophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide](/img/structure/B5863563.png)
![N-(3-fluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5863565.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-3-chlorobenzamide](/img/structure/B5863573.png)
![2-{4-[(4-fluorobenzyl)oxy]phenyl}quinoxaline](/img/structure/B5863580.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5863585.png)

